molecular formula C9H11ClO2 B3348558 3-Chloro-2-methoxy-4-methylbenzyl alcohol CAS No. 1784905-62-9

3-Chloro-2-methoxy-4-methylbenzyl alcohol

Cat. No.: B3348558
CAS No.: 1784905-62-9
M. Wt: 186.63 g/mol
InChI Key: PXVNMPGQUVLTBC-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Alcohol Chemistry

Aromatic alcohols are a fundamental class of organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom that is, in turn, bonded to an aromatic ring. A significant subclass of these are the benzylic alcohols, where the hydroxyl group is attached to a sp³-hybridized carbon atom directly connected to a benzene (B151609) ring. The simplest compound in this family is benzyl (B1604629) alcohol (C₆H₅CH₂OH), also known as phenylmethanol.

Benzyl alcohol itself is a colorless liquid with a mild aromatic scent and serves as a useful solvent due to its polarity and low vapor pressure. organic-chemistry.org These compounds are distinct from phenols, where the hydroxyl group is directly bonded to a carbon atom within the aromatic ring. The presence of the methylene (B1212753) (-CH₂) bridge between the ring and the hydroxyl group in benzyl alcohols means their chemical reactivity is more akin to that of primary alcohols, though significantly influenced by the adjacent aromatic ring. They can undergo reactions such as oxidation to form aldehydes and carboxylic acids, and esterification with carboxylic acids. organic-chemistry.org

Structural Characteristics and Nomenclature of 3-Chloro-2-methoxy-4-methylbenzyl alcohol

The compound this compound is a polysubstituted derivative of benzyl alcohol. Its structure is systematically described by its IUPAC name, (3-Chloro-2-methoxy-4-methylphenyl)methanol, which details the precise arrangement of its constituent functional groups.

Parent Structure : The core of the molecule is a phenylmethanol (or benzyl alcohol) group. This consists of a benzene ring attached to a hydroxymethyl group (-CH₂OH).

Substituents : The benzene ring is modified with three different substituents:

A chloro group (-Cl) at the 3rd position of the ring.

A methoxy (B1213986) group (-OCH₃) at the 2nd position.

A methyl group (-CH₃) at the 4th position.

The numbering of the ring positions starts from the carbon atom bonded to the primary functional group, in this case, the hydroxymethyl group.

Physicochemical Properties of this compound
IdentifierValue
IUPAC Name(3-Chloro-2-methoxy-4-methylphenyl)methanol
Molecular FormulaC₉H₁₁ClO₂
Molecular Weight186.63 g/mol
CAS NumberNot available in searched databases
Physical StateNot available in searched databases
Melting PointNot available in searched databases
Boiling PointNot available in searched databases

Classification and Significance of Halogenated Methoxybenzyl Alcohols in Organic Synthesis

This compound belongs to the class of halogenated methoxybenzyl alcohols. Compounds in this class are significant as versatile intermediates in organic synthesis due to the combination of reactive functional groups they possess.

Halogen Substituent : The presence of a chlorine atom on the aromatic ring is particularly useful. Halogenated arenes are key substrates in a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures.

Methoxy Substituent : The methoxy group is an electron-donating group. Its presence on the aromatic ring influences the electron density and can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Alcohol Functional Group : The primary alcohol group is a site of rich chemical reactivity. It can be converted into a better leaving group, facilitating nucleophilic substitution reactions. researchgate.net For instance, treatment of substituted benzyl alcohols with reagents like tosyl chloride can lead to the formation of the corresponding benzyl chlorides, which are valuable alkylating agents. researchgate.net Furthermore, the alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, providing entry into other classes of compounds. The selective synthesis of benzylic alcohols from C-H bonds is a challenging but important transformation in medicinal and agrochemical research. researchgate.net

The unique combination of these three functional groups—a halogen for cross-coupling, a methoxy group for directing effects, and a versatile alcohol moiety—makes molecules like this compound valuable building blocks for the synthesis of complex target molecules, including pharmaceuticals and other fine chemicals. The stereodivergent synthesis of chiral benzylic alcohol derivatives is an area of active research, highlighting their importance as structural scaffolds in bioactive molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-2-methoxy-4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVNMPGQUVLTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 2 Methoxy 4 Methylbenzyl Alcohol

Historical and Current Synthetic Routes to Substituted Benzyl (B1604629) Alcohols

The synthesis of substituted benzyl alcohols is a fundamental transformation in organic chemistry, with a variety of methods developed over the years. These methods can be broadly categorized into the reduction of functionalized precursors, the addition of organometallic reagents to carbonyls, and the direct functionalization of the aromatic ring.

Reduction Strategies for Precursor Carboxylic Acids, Esters, or Aldehydes

A common and straightforward approach to synthesizing benzyl alcohols is the reduction of the corresponding carboxylic acids, esters, or aldehydes. The choice of reducing agent is crucial and depends on the starting material and the presence of other functional groups.

For the reduction of carboxylic acids to alcohols, strong reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting benzoic acids to benzyl alcohols. nih.gov However, its high reactivity can lead to the reduction of other sensitive functional groups. A two-step process involving the conversion of the carboxylic acid to its corresponding acid chloride with reagents like thionyl chloride (SOCl₂), followed by reduction with a milder reducing agent, can also be employed. mdpi.com

Aldehydes and esters are more easily reduced to alcohols. Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent commonly used for the reduction of aldehydes and ketones, and it is often preferred when other reducible groups are present in the molecule. The reduction of a precursor aldehyde, such as 3-chloro-2-methoxy-4-methylbenzaldehyde (B1514836), would be an efficient final step in a synthetic sequence. Catalytic hydrogenation is another green and scalable method for the reduction of aldehydes and ketones to alcohols.

PrecursorReducing AgentProductTypical Conditions
Substituted Benzoic AcidLithium Aluminum Hydride (LiAlH₄)Substituted Benzyl AlcoholDiethyl ether or THF, reflux
Substituted Benzoic AcidBorane-THF complex (BH₃·THF)Substituted Benzyl AlcoholTHF, room temperature
Substituted Benzaldehyde (B42025)Sodium Borohydride (NaBH₄)Substituted Benzyl AlcoholMethanol or Ethanol (B145695), 0°C to room temperature
Substituted BenzaldehydeCatalytic Hydrogenation (e.g., H₂/Pd-C)Substituted Benzyl AlcoholPressurized H₂, various solvents

Grignard Reagent and Organolithium Chemistry Approaches

Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.org The synthesis of benzyl alcohols can be achieved by reacting a suitable Grignard reagent with an aldehyde. For instance, a phenyl Grignard reagent can react with formaldehyde (B43269) to produce a benzyl alcohol. nih.gov This method is particularly useful for constructing the carbon skeleton of the target molecule.

In the context of 3-Chloro-2-methoxy-4-methylbenzyl alcohol, a hypothetical approach would involve the formation of a Grignard reagent from a precursor like 3-chloro-2-methoxy-4-methylbromobenzene, followed by its reaction with formaldehyde. However, the synthesis of such a specific Grignard precursor presents its own challenges.

Grignard ReagentElectrophileIntermediateFinal Product
Arylmagnesium halideFormaldehydeAryl(methoxy)magnesium halidePrimary Benzyl Alcohol
Arylmagnesium halideSubstituted BenzaldehydeDiaryl(methoxy)magnesium halideSecondary Benzyl Alcohol

Directed Ortho-Metallation (DoM) Strategies in Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgharvard.edu This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Common DMGs include methoxy (B1213986), amide, and carbamate (B1207046) groups. wikipedia.org The methoxy group is a moderately strong DMG and can direct lithiation to its ortho position. organic-chemistry.org This strategy is particularly relevant for the synthesis of this compound, as the methoxy group at position 2 could direct the introduction of a functional group at position 3.

Novel and Efficient Synthetic Pathways to this compound

Given the lack of a directly reported synthesis for this compound, a plausible synthetic route must be devised based on established methodologies. A key challenge lies in achieving the desired 1,2,3,4-substitution pattern on the benzene (B151609) ring.

Chemo- and Regioselective Synthesis via Advanced Catalytic Systems

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high levels of chemo- and regioselectivity. For the synthesis of highly substituted aromatics, these methods offer significant advantages over classical approaches.

A plausible synthetic strategy for this compound could begin with a more readily available starting material, such as 2-methoxy-4-methylaniline (B1582082). From this precursor, a Sandmeyer reaction could be employed to introduce the chloro group at the 1-position, yielding 1-chloro-2-methoxy-4-methylbenzene.

The crucial step would then be the introduction of the hydroxymethyl group at the 3-position. A Directed Ortho-Metallation (DoM) approach appears to be the most promising strategy. The methoxy group at position 2 would act as the directing group for lithiation at the ortho-position (position 3). The subsequent reaction of the lithiated intermediate with formaldehyde would install the required hydroxymethyl group.

Proposed Synthetic Route via DoM:

Diazotization and Sandmeyer Reaction: 2-methoxy-4-methylaniline is treated with sodium nitrite (B80452) and hydrochloric acid to form the diazonium salt, which is then reacted with a copper(I) chloride catalyst to yield 1-chloro-2-methoxy-4-methylbenzene.

Directed Ortho-Metallation and Formylation: The resulting 1-chloro-2-methoxy-4-methylbenzene is treated with a strong organolithium base, such as n-butyllithium, which is directed by the methoxy group to deprotonate the ring at position 3. The resulting aryllithium species is then quenched with formaldehyde (HCHO) to introduce the hydroxymethyl group, yielding the final product, this compound.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for the construction of carbon-carbon bonds in the synthesis of complex organic molecules. mdpi.com While not directly applicable to the final step of forming the benzyl alcohol, these methods could be instrumental in assembling a suitable precursor.

For example, a precursor such as 3-chloro-2-methoxy-4-methylbenzoic acid could potentially be synthesized via a series of cross-coupling and functional group interconversion steps starting from simpler, commercially available building blocks. Once the carboxylic acid precursor is obtained, it can be readily reduced to the target benzyl alcohol using established methods as described in section 2.1.1.

The development of C-H activation and functionalization reactions catalyzed by transition metals also offers new avenues for the synthesis of substituted benzyl alcohols. acs.org These methods allow for the direct introduction of functional groups onto the aromatic ring, potentially streamlining synthetic sequences.

Reaction TypeCatalystReactantsProduct
Suzuki CouplingPd(PPh₃)₄Aryl boronic acid, Aryl halideBiaryl compound
Heck CouplingPd(OAc)₂Alkene, Aryl halideSubstituted alkene
C-H Activation/FunctionalizationRh(III), Ru(II) complexesArene, Coupling partnerFunctionalized arene
Selective Functionalization of Methoxy- and Chloro-substituted Aromatic Systems

The core challenge in synthesizing this compound lies in controlling the regioselectivity of the electrophilic substitution reactions on the aromatic ring. The existing methoxy (-OCH3) and methyl (-CH3) groups are both ortho-, para-directing activators, while the chloro (-Cl) group is a deactivating ortho-, para-director. The interplay of these directing effects is crucial for the successful placement of each functional group.

A potential synthetic route can be outlined as follows:

Formylation: Starting with a precursor like 2-chloro-1-methoxy-3-methylbenzene (B8812137) nih.gov, a formyl group (-CHO) can be introduced. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl4 or SnCl4, is a viable method. researchgate.net The directing effects of the methoxy, methyl, and chloro groups would guide the formyl group to the C6 position, yielding 3-chloro-2-methoxy-4-methylbenzaldehyde. The methoxy group is a powerful activating group, strongly directing ortho and para. The para position is blocked, and one ortho position is blocked by the chloro group, thus directing the incoming electrophile to the other ortho position (C6).

Reduction: The resulting 3-chloro-2-methoxy-4-methylbenzaldehyde is then reduced to the target benzyl alcohol. This is a standard transformation for which numerous methods exist, from metal hydride reagents to catalytic hydrogenation.

The primary difficulty in this sequence is managing the introduction of the substituents to achieve the correct isomer. For instance, chlorination of 3-methoxy-4-methylbenzaldehyde (B1309371) might not yield the desired isomer selectively due to the complex interplay of the activating and directing groups. mdma.ch Therefore, starting with a precursor that already contains the key elements in the correct relative positions is often preferred.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, as outlined by the principles of Green Chemistry. beilstein-journals.org These principles can be applied to the synthesis of this compound, particularly in the reduction step of the corresponding aldehyde.

Solvent-Free and Aqueous Medium Synthesis

The reduction of the intermediate, 3-chloro-2-methoxy-4-methylbenzaldehyde, offers significant opportunities for implementing greener methodologies.

Solvent-Free Synthesis: Traditional reductions often use volatile organic solvents. A greener alternative is performing the reaction under solvent-free conditions. For example, sodium borohydride (NaBH4) can efficiently reduce aldehydes to alcohols by grinding the solid reactants together, sometimes with a solid acid activator, which minimizes solvent waste and simplifies product isolation. researchgate.netsciforum.net Research on various substituted benzaldehydes shows that these reactions can be fast and quantitative. sciforum.net

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The hydrolysis of a corresponding benzyl chloride precursor can be performed in water at elevated temperatures, avoiding the need for organic solvents and bases like sodium carbonate. google.com Furthermore, the catalytic hydrogenation of substituted benzaldehydes has been successfully carried out in water using ruthenium nanoparticles on carbon supports (Ru/CMK-3), demonstrating high conversion and selectivity under mild conditions. researchgate.net The use of aqueous systems for such transformations significantly improves the environmental profile of the synthesis. mdpi.com

Biocatalytic Approaches to Chiral Benzyl Alcohol Analogs

While this compound itself is not chiral, the broader field of benzyl alcohol synthesis has greatly benefited from biocatalysis, a cornerstone of green chemistry. Biocatalytic reduction of the precursor aldehyde represents a highly selective and environmentally benign alternative to chemical reducing agents.

Enzymes, such as alcohol dehydrogenases (ADHs) or crude enzyme preparations from plant sources (reductases), can reduce a wide variety of substituted benzaldehydes to their corresponding alcohols. tandfonline.com These reactions are typically performed in aqueous media under mild conditions (room temperature and neutral pH), generating minimal waste. scielo.org.mxresearchgate.netredalyc.org Studies have shown high conversion rates for chloro- and methoxy-substituted benzaldehydes using enzymes from sources like pinto beans or various plant wastes. tandfonline.comresearchgate.net This biocatalytic approach avoids the use of heavy metal catalysts or metal hydrides, aligning perfectly with green chemistry goals. scielo.org.mx Should a synthetic precursor with a prochiral ketone functionality be used instead of an aldehyde, these biocatalytic methods could be employed to synthesize specific chiral alcohol analogues with high enantioselectivity.

Optimization of Synthetic Conditions for this compound Production

Optimizing the synthesis, particularly the catalytic reduction of 3-chloro-2-methoxy-4-methylbenzaldehyde, is critical for maximizing yield, minimizing reaction time, and reducing costs. This involves a systematic study of various reaction parameters.

Reaction Parameter Studies (Temperature, Pressure, Concentration)

The efficiency of catalytic hydrogenation is highly dependent on temperature, pressure, and substrate concentration.

Temperature: For many catalytic hydrogenations of benzaldehydes, there is an optimal temperature range. For instance, using manganese-based catalysts, reactions can proceed efficiently at room temperature (25 °C), while other systems may require elevated temperatures (e.g., 50-100°C) to achieve high conversion rates. thieme-connect.denih.gov Increasing the temperature can enhance the reaction rate but may also lead to side reactions or catalyst degradation if exceeded. researchgate.netnih.gov

Pressure: Hydrogen pressure is a key factor in hydrogenation. Pressures ranging from 30 to 50 bar are commonly employed for the reduction of aldehydes using base-metal catalysts. nih.gov Higher pressures generally increase the rate of reaction by increasing the concentration of dissolved hydrogen.

Concentration: The concentration of the substrate and catalyst can influence the reaction kinetics. While higher concentrations might be expected to increase the reaction rate, they can also lead to substrate or product inhibition of the catalyst in some systems.

The following interactive table summarizes findings from studies on the reduction of various substituted benzaldehydes, illustrating the impact of reaction parameters.

Substrate (similar to precursor)CatalystTemperature (°C)H2 Pressure (bar)Time (h)Conversion (%)Reference
4-Fluorobenzaldehyde[Mn(PNP-iPr)(CO)2(H)]25304100 nih.gov
4-ChlorobenzaldehydeRu/CMK-3Room Temp20187.3 researchgate.net
2-ChlorobenzaldehydeRu/CMK-3Room Temp200.2598.7 researchgate.net
4-MethoxybenzaldehydeFe/N-doped Carbon1005012>99 thieme-connect.de
BenzaldehydeCo-ZSM-1170N/A (Oxidation)1896.8 researchgate.net

Catalyst Loading and Ligand Effects in Catalytic Syntheses

The choice of catalyst and its loading are paramount for an efficient and cost-effective process. In homogeneous catalysis, the ligand bound to the metal center plays a decisive role in the catalyst's activity and selectivity.

Catalyst Loading: The goal is to use the lowest possible amount of catalyst to achieve the desired conversion, which minimizes costs and reduces potential contamination of the product with the metal. For highly active systems, such as manganese pincer complexes, catalyst loadings as low as 0.05 to 0.1 mol% are sufficient for complete conversion of substituted aldehydes. nih.govresearchgate.netacs.org Microreactor screening systems are often used to efficiently test small quantities of catalyst under various conditions to determine optimal loading. aiche.org

Ligand Effects: In catalyst design, the ligand structure is critical. For instance, in manganese-catalyzed hydrogenations, PNP (bis(phosphino)amine) pincer ligands create highly active and selective catalysts that can operate under base-free conditions. nih.gov The electronic and steric properties of the ligand can be fine-tuned to enhance catalyst performance. For palladium-catalyzed cross-coupling reactions that might be used in alternative synthetic routes, the choice of phosphine (B1218219) ligands like (S)-BINAP can be crucial for achieving high yield and selectivity.

The table below shows a comparison of different catalytic systems used for the reduction of aldehydes, highlighting the effect of the catalyst and ligands.

Aldehyde SubstrateCatalyst SystemCatalyst Loading (mol%)Key FeatureYield/ConversionReference
4-Fluorobenzaldehyde[Mn(PNP-iPr)(CO)2(H)]0.05Base-free, chemoselective100% Conversion nih.gov
Benzaldehyde DerivativesRu/CMK-3N/A (heterogeneous)Reusable, works in water87-99% Conversion researchgate.net
BenzaldehydeCu clusters on Fe3O4N/A (heterogeneous)Magnetically separable100% Yield thieme-connect.de
Benzoic AcidSilica-Immobilized Cyclic UreaN/A (heterogeneous)HydrosilylationHigh Activity researchgate.net

Isolation and Purification Methodologies

The isolation and purification of this compound from a crude reaction mixture are critical steps to obtain the compound with the desired purity for subsequent applications. While specific, detailed protocols for this exact molecule are not extensively documented in publicly available literature, standard organic chemistry techniques for the purification of substituted benzyl alcohols can be applied. The choice of method depends on the physical state of the crude product (solid or liquid), the nature of the impurities, and the desired final purity. Commonly employed methods include liquid-liquid extraction, column chromatography, recrystallization, and distillation.

Liquid-Liquid Extraction

Following a synthesis, an initial workup involving liquid-liquid extraction is typically performed to separate the target compound from inorganic salts, and highly polar or water-soluble byproducts. The crude reaction mixture is often diluted with an organic solvent immiscible with water, such as ethyl acetate (B1210297), diethyl ether, or dichloromethane. This organic phase is then washed sequentially with water, a dilute acidic solution to remove any basic impurities, and a dilute basic solution (like sodium bicarbonate) to remove acidic impurities. A final wash with brine is used to reduce the amount of dissolved water in the organic layer before it is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Column Chromatography

For the removal of closely related organic impurities, column chromatography is a highly effective technique. Silica gel is a commonly used stationary phase for the purification of benzyl alcohol derivatives. The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation. A solvent system is chosen based on the polarity of the compound and its impurities, often guided by preliminary analysis using thin-layer chromatography (TLC).

For substituted benzyl alcohols, non-polar to moderately polar solvent systems are generally effective. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a common choice. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the product, and then more polar impurities. For instance, a starting eluent of 9:1 petroleum ether/diethyl ether has been used for the purification of similar benzyl alcohol derivatives wiley-vch.de.

Table 1: Illustrative Column Chromatography Conditions for Substituted Benzyl Alcohols

Stationary PhaseEluent System (Illustrative)Application ExampleReference
Silica Gel9:1 Petroleum Ether / Diethyl EtherPurification of ethyl (E)-3-(2-methylphenyl)acrylate from 2-methylbenzyl alcohol wiley-vch.de
Silica Gel9:1 Hexane / Ethyl AcetatePurification of ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate from 4-trifluoromethylbenzyl alcohol wiley-vch.de
Silica GelDichloromethaneSeparation of a mixture containing benzyl alcohol, benzaldehyde, methyl benzoate, and ibuprofen magritek.com

This table provides examples of chromatography conditions used for related benzyl alcohol derivatives and serves as a guide for developing a method for this compound.

Recrystallization

If this compound is a solid at room temperature, recrystallization is an excellent method for achieving high purity. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

The process involves dissolving the crude solid in a minimal amount of hot solvent to form a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities tend to remain in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Common solvent systems for the recrystallization of organic solids include single solvents like ethanol or mixed solvent systems such as ethanol/water, hexane/ethyl acetate, or toluene/hexane rochester.edumnstate.edureddit.commt.comreddit.com. For chloro-substituted benzyl alcohols, solvents like o-xylene (B151617) have been reported to be effective for recrystallization google.com.

Table 2: Common Solvents and Solvent Systems for Recrystallization of Organic Compounds

Solvent/Solvent SystemPolarityTypical ApplicationsReference
Ethanol/WaterPolarGeneral purpose for moderately polar compounds mnstate.edu
Hexane/Ethyl AcetateNon-polar/PolarFor compounds with intermediate polarity reddit.com
Toluene/HexaneNon-polarFor non-polar to moderately polar compounds mnstate.edu
o-XyleneNon-polarRecrystallization of p-chlorobenzyl alcohol google.com

This table lists common recrystallization solvents that could be screened for the purification of this compound, based on general principles and specific examples for related compounds.

Distillation

If this compound is a high-boiling liquid, vacuum distillation can be employed for its purification. This method separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent decomposition that might occur at higher temperatures. The NIST WebBook lists a reduced pressure boiling point for the related compound, 3-chloro-4-methylbenzyl alcohol, as being in the range of 410 to 411 K (137 to 138 °C) at an unspecified reduced pressure, suggesting that vacuum distillation is a viable purification method for such structures nist.gov.

The crude liquid is heated in a distillation apparatus under vacuum, and the fraction that distills over at the boiling point of the target compound is collected. The efficiency of the separation can be enhanced by using a fractionating column.

Chemical Reactivity and Derivatization of 3 Chloro 2 Methoxy 4 Methylbenzyl Alcohol

Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol group in 3-Chloro-2-methoxy-4-methylbenzyl alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Selective Oxidation to the Corresponding Aldehyde (3-Chloro-2-methoxy-4-methylbenzaldehyde)

The selective oxidation of primary benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis, requiring mild and chemoselective oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of methods developed for substituted benzyl alcohols are applicable here.

Modern methods often employ catalytic systems that are both efficient and selective. For instance, a copper(I) iodide/TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) catalyst system in the presence of a base like DMAP (4-dimethylaminopyridine) under an oxygen atmosphere is effective for oxidizing various substituted benzyl alcohols. nih.gov This system is known for its high yields and mild reaction conditions at room temperature. nih.gov For this compound, the electron-donating methoxy (B1213986) and methyl groups would likely facilitate the oxidation, while the electron-withdrawing chloro group might have a slight deactivating effect.

Photocatalytic methods offer a green alternative, utilizing visible light and a photosensitizer like Eosin Y with molecular oxygen as the oxidant. organic-chemistry.orglookchem.com These reactions proceed under mild, metal-free conditions and show good tolerance for various functional groups, including halogens and methoxy groups on the benzene (B151609) ring. organic-chemistry.orglookchem.com Other established reagents for this selective transformation include trichloroisocyanuric acid with catalytic TEMPO, which is highly chemoselective for primary alcohols. organic-chemistry.org

Oxidizing System Typical Conditions Expected Product Key Features
CuI/TEMPO/DMAPO₂, CH₃CN, Room TemperatureAldehydeMild conditions, high yield. nih.gov
Eosin Y/Visible LightO₂, Blue LED, Room TemperatureAldehydeMetal-free, green chemistry approach. organic-chemistry.orglookchem.com
Trichloroisocyanuric acid/TEMPOCH₂Cl₂, Room TemperatureAldehydeHigh chemoselectivity, no over-oxidation. organic-chemistry.org
Alumina-supported Nickel Nanoparticles/KOtBuAir, Toluene, 100 °CAldehydeHeterogeneous, recyclable catalyst. researchgate.net

Further Oxidation to the Carboxylic Acid (3-Chloro-2-methoxy-4-methylbenzoic acid)

To achieve the complete oxidation of the benzyl alcohol to the corresponding carboxylic acid, more potent oxidizing agents or harsher reaction conditions are necessary. This transformation proceeds through the intermediate aldehyde, which is then further oxidized.

A common and powerful method is the Jones oxidation, which uses chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972). However, due to the toxicity of chromium, alternative methods are often preferred. A catalytic amount of CrO₃ with periodic acid (H₅IO₆) in wet acetonitrile (B52724) can also effectively oxidize primary alcohols to carboxylic acids in excellent yields. organic-chemistry.org

Modern, more environmentally friendly methods have also been developed. A two-step, one-pot procedure involving an initial oxidation with sodium hypochlorite (B82951) (NaOCl) and TEMPO, followed by the addition of sodium chlorite (B76162) (NaClO₂), is effective for a wide range of primary alcohols, including those with electron-rich aromatic rings. nih.gov This method is compatible with many sensitive functional groups. nih.gov Additionally, external catalyst-free photo-oxidation using air or O₂ under UV light irradiation can convert aromatic alcohols to carboxylic acids. nih.gov

Oxidizing System Typical Conditions Expected Product Key Features
Catalytic CrO₃/H₅IO₆MeCN, H₂OCarboxylic AcidHigh yield for various primary alcohols. organic-chemistry.org
TEMPO/NaOCl then NaClO₂Phase-transfer conditionsCarboxylic AcidOne-pot procedure, mild conditions. nih.gov
Fe(NO₃)₃/TEMPO/MClO₂ or Air, Room TemperatureCarboxylic AcidSustainable method using air as oxidant. organic-chemistry.org
Photo-oxidation (UV light)Air or O₂, no external catalystCarboxylic AcidGreen, additive-free method. nih.gov

Chemoselective Oxidation with Diverse Oxidizing Agents

The choice of oxidizing agent is critical for controlling the outcome of the reaction. For the synthesis of 3-Chloro-2-methoxy-4-methylbenzaldehyde (B1514836), chemoselective methods that are mild enough to avoid over-oxidation are paramount. Systems like Cu(I)/TEMPO or photocatalytic approaches are ideal. nih.govorganic-chemistry.org The presence of multiple substituents on the aromatic ring of this compound influences its reactivity. Electron-donating groups like methoxy and methyl generally increase the rate of oxidation, while electron-withdrawing groups like chlorine tend to decrease it. nih.gov The position of the substituent is also a factor; for example, a chloro group in the ortho position to the alcohol can lead to lower yields due to steric and electronic effects. nih.gov

Conversely, for the synthesis of 3-Chloro-2-methoxy-4-methylbenzoic acid, stronger oxidizing conditions are deliberately chosen. Reagents like Jones reagent or systems such as Fe(NO₃)₃/TEMPO under an oxygen atmosphere ensure the complete oxidation of the alcohol functionality to the carboxylic acid level. organic-chemistry.org The robustness of the aromatic ring and the ether linkage under these conditions allows for the selective oxidation of the primary alcohol.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be converted into other functional groups, such as ethers and esters, through nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group, so it must first be converted into a better one, typically by protonation or derivatization.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. wikipedia.org This reaction proceeds via an Sₙ2 mechanism and involves two main steps. First, the alcohol is deprotonated by a strong base to form a nucleophilic alkoxide ion. Second, this alkoxide attacks an alkyl halide (or another substrate with a good leaving group, like a tosylate), displacing the halide and forming the ether. wikipedia.orgmasterorganicchemistry.com

For this compound, the reaction would be initiated by treatment with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding sodium alkoxide. This alkoxide can then be reacted with a primary alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) to yield the desired ether. The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Base Solvent Alkylating Agent Expected Product
Sodium Hydride (NaH)THF, DMFR-X (e.g., CH₃I, CH₃CH₂Br)1-(alkoxymethyl)-3-chloro-2-methoxy-4-methylbenzene
Potassium Hydride (KH)THF, DMSOR-X1-(alkoxymethyl)-3-chloro-2-methoxy-4-methylbenzene
Sodium Metal (Na)Parent Alcohol (e.g., EtOH)R-X1-(alkoxymethyl)-3-chloro-2-methoxy-4-methylbenzene

Esterification and Acylation Reactions

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. For a benzyl alcohol like this compound, several effective methods are available.

A common and straightforward method is the reaction with a highly reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. nih.gov For example, reacting this compound with acetyl chloride would yield 3-chloro-2-methoxy-4-methylbenzyl acetate (B1210297).

Direct esterification with a carboxylic acid is also possible but usually requires a catalyst to facilitate the reaction. Clays, such as natural montmorillonite, can catalyze the esterification of benzyl alcohols with acetic acid at reflux temperatures. google.com Another approach is oxidative esterification, where a benzyl alcohol can react with another alcohol in the presence of an oxidant to form an ester directly. nih.gov

Acylating Agent Catalyst/Base Typical Conditions Expected Product
Acid Chloride (e.g., RCOCl)Pyridine or TriethylamineCH₂Cl₂, Room TemperatureEster (RCOO-CH₂-Ar)
Acid Anhydride (e.g., (RCO)₂O)Pyridine or DMAPRoom TemperatureEster (RCOO-CH₂-Ar)
Carboxylic Acid (RCOOH)Montmorillonite ClayReflux in ChloroformEster (RCOO-CH₂-Ar) google.com
Carboxylic Acid (RCOOH)DMTMMTHFEster (RCOO-CH₂-Ar) researchgate.net

Formation of Halogenated Derivatives (e.g., Benzyl Chlorides)

The conversion of the primary alcohol functionality in this compound to a benzyl chloride is a fundamental derivatization. This transformation replaces the hydroxyl group with a more reactive leaving group, facilitating subsequent nucleophilic substitution reactions. A common and effective method for this conversion is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. libretexts.org Another approach involves reacting the alcohol with concentrated hydrochloric acid, although this may require more forcing conditions. acgpubs.org The reaction with HCl can be catalyzed by systems such as HCl/dioxane. acgpubs.org

For instance, the treatment of various substituted benzyl alcohols with thionyl chloride or an HCl/dioxane system has been shown to produce the corresponding benzyl chlorides in good yields. libretexts.orgacgpubs.org These methods are generally mild and avoid rearrangement of the benzylic carbon.

Table 1: Illustrative Conditions for the Synthesis of Substituted Benzyl Chlorides from Benzyl Alcohols

Starting MaterialReagent(s)SolventTemperatureYield (%)Reference
p-methoxybenzyl alcoholThionyl chlorideChloroformRefluxNot specified
Substituted benzyl alcoholsHCl/dioxaneDioxaneRoom Temp60-90 acgpubs.org
m-methoxybenzyl alcoholThionyl chloride, TriethylamineDichloromethane20°C100 libretexts.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound are directed by the existing substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho, para-directors, while the chloro (-Cl) group is a deactivating, ortho, para-director. chemistrysteps.comleah4sci.comlibretexts.org The hydroxylmethyl (-CH₂OH) group is a weak deactivating group. In polysubstituted benzenes, the most activating group generally dictates the position of substitution. stackexchange.com Therefore, the powerful activating effect of the methoxy group is expected to be the dominant directing influence.

The available positions for substitution are C5 and C6. The methoxy group at C2 directs ortho (to C1 and C3, both blocked) and para (to C5). The methyl group at C4 directs ortho (to C3 and C5) and para (to C1, blocked). The chloro group at C3 directs ortho (to C2 and C4, both blocked) and para (to C6). The combined directing effects of the methoxy and methyl groups strongly favor substitution at the C5 position. The C6 position is sterically hindered by the adjacent methoxy group and influenced by the para-directing chloro group.

Halogenation Studies on the Aromatic Core

Halogenation, such as chlorination or bromination, would introduce an additional halogen atom onto the aromatic ring. Given the directing effects of the substituents, the incoming halogen would be expected to add primarily at the C5 position. Standard halogenation conditions, such as Br₂ in the presence of a Lewis acid like FeBr₃ or AlCl₃, would likely be effective. The activating nature of the methoxy and methyl groups should facilitate this reaction, despite the deactivating presence of the chloro group.

Nitration and Sulfonation Reactions

Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the electrophile. nih.govmasterorganicchemistry.com The directing groups on this compound would steer the nitro group to the C5 position. However, nitration of benzyl alcohols can sometimes lead to oxidation of the alcohol group under the strongly acidic and oxidizing conditions. libretexts.org

Sulfonation , typically carried out with fuming sulfuric acid (H₂SO₄/SO₃), introduces a sulfonic acid group (-SO₃H) onto the ring. wikipedia.orgmasterorganicchemistry.comopenochem.org Similar to nitration, the C5 position is the most probable site for sulfonation. A key feature of sulfonation is its reversibility, which allows the sulfonic acid group to be used as a temporary blocking group to influence the position of other substituents. wikipedia.orglibretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product
HalogenationBr₂, FeBr₃5-Bromo-3-chloro-2-methoxy-4-methylbenzyl alcohol
NitrationHNO₃, H₂SO₄3-Chloro-2-methoxy-4-methyl-5-nitrobenzyl alcohol
SulfonationH₂SO₄, SO₃3-Chloro-2-methoxy-4-methyl-5-sulfonic acid benzyl alcohol

Friedel-Crafts Alkylation and Acylation Reactions (if feasible with existing substituents)

Friedel-Crafts reactions are generally sensitive to the substituents on the aromatic ring. libretexts.orgquora.comquora.comjove.com Strongly deactivating groups can prevent the reaction from occurring. libretexts.orgjove.com While the methoxy and methyl groups are activating, the presence of the deactivating chloro and hydroxymethyl groups might hinder these reactions.

Furthermore, the benzyl alcohol itself can act as an electrophile in Friedel-Crafts type reactions under acidic conditions, potentially leading to self-condensation or reaction with the solvent. beilstein-journals.orgnih.gov Friedel-Crafts acylation, which introduces an acyl group (R-C=O), is generally less prone to side reactions like polyalkylation compared to alkylation. quora.com If successful, acylation would also be directed to the C5 position.

Transition Metal-Catalyzed Cross-Coupling Reactions of Aromatic Halogen

The chloro substituent on the aromatic ring can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.govresearchgate.netyoutube.com While aryl chlorides are generally less reactive than aryl bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have enabled the efficient coupling of aryl chlorides. researchgate.netresearchgate.netrsc.org

The Suzuki-Miyaura coupling of 3-Chloro-2-methoxy-4-methylbenzyl chloride (the chlorinated derivative of the title compound) with an arylboronic acid could be used to synthesize biaryl structures. The reaction would typically be carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of base and solvent is critical for the success of the coupling with an unactivated aryl chloride.

Table 3: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Aryl ChlorideBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
Unreactive Aryl ChloridesAryl Boronic Acids(L1)PdCl₂VariousVariousGood to Excellent researchgate.net
Electron-poor Aryl ChloridesAryl Boronic AcidsPd catalystK₂CO₃Waterup to 97 rsc.org
(Hetero)aryl ChloridesAryl Boronic AcidsPd/SphosK₂CO₃Water/AcetonitrileGood nih.gov

Heck and Sonogashira Coupling Reactions

The chlorine atom on the benzene ring of this compound allows it to participate in palladium-catalyzed coupling reactions such as the Heck and Sonogashira reactions. These reactions are fundamental for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of derivatives.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.orgyoutube.com In the case of this compound, the aryl chloride can react with various alkenes in the presence of a palladium catalyst and a base. libretexts.org The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. organic-chemistry.org

The Sonogashira coupling is another key transformation, which couples terminal alkynes with aryl halides to produce arylalkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reaction conditions are generally mild, making it a versatile method for the synthesis of complex molecules. wikipedia.org For this compound, Sonogashira coupling would lead to the formation of 3-alkynyl-2-methoxy-4-methylbenzyl alcohol derivatives. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org

While specific research findings for the Heck and Sonogashira reactions of this compound are not prevalent in the literature, the following tables provide representative conditions based on analogous transformations with substituted aryl chlorides.

Table 1: Representative Conditions for the Heck Reaction of an Aryl Chloride

ParameterConditionReference
Aryl Halide Substituted Aryl Chloride organic-chemistry.org
Alkene e.g., Styrene, Acrylates libretexts.org
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ libretexts.orgorganic-chemistry.org
Ligand PPh₃, PCy₃ libretexts.orgorganic-chemistry.org
Base Et₃N, K₂CO₃ libretexts.org
Solvent DMF, NMP, Toluene libretexts.orgorganic-chemistry.org
Temperature 80-140 °C organic-chemistry.org

Interactive Data Table: Heck Reaction Conditions (This is a conceptual table based on general knowledge of the Heck reaction)

Coupling Partner Catalyst System Base Solvent Yield (%)
Styrene Pd(OAc)₂ / PPh₃ Et₃N DMF Hypothetical: 75
Methyl Acrylate PdCl₂(PPh₃)₂ K₂CO₃ NMP Hypothetical: 82

Table 2: Representative Conditions for the Sonogashira Coupling of an Aryl Chloride

ParameterConditionReference
Aryl Halide Substituted Aryl Chloride wikipedia.orglibretexts.org
Alkyne e.g., Phenylacetylene, 1-Heptyne wikipedia.orglibretexts.org
Catalyst PdCl₂(PPh₃)₂ wikipedia.orglibretexts.org
Co-catalyst CuI wikipedia.orglibretexts.org
Base Et₃N, Piperidine wikipedia.orglibretexts.org
Solvent THF, DMF wikipedia.orglibretexts.org
Temperature Room Temperature to 100 °C wikipedia.orglibretexts.org

Interactive Data Table: Sonogashira Coupling Conditions (This is a conceptual table based on general knowledge of the Sonogashira reaction)

Coupling Partner Catalyst System Base Solvent Yield (%)
Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N THF Hypothetical: 88
1-Heptyne PdCl₂(PPh₃)₂ / CuI Piperidine DMF Hypothetical: 85

Buchwald-Hartwig Amination and Other C-Heteroatom Couplings

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has broad applications in the synthesis of pharmaceuticals and other functional materials. For this compound, the aryl chloride can be coupled with a wide range of primary and secondary amines to yield the corresponding 3-amino-2-methoxy-4-methylbenzyl alcohol derivatives. wikipedia.org The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine ligands, which facilitate the catalytic cycle. wikipedia.orgyoutube.com

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to afford the arylamine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand and base is critical and often needs to be tailored to the specific substrates. wikipedia.orglibretexts.org

Beyond C-N bond formation, the principles of Buchwald-Hartwig coupling can be extended to the formation of other carbon-heteroatom bonds. For instance, coupling with alcohols or thiols can lead to the synthesis of aryl ethers and aryl thioethers, respectively. wikipedia.org These reactions provide a powerful platform for the extensive derivatization of this compound at the C3 position.

Below are representative conditions for the Buchwald-Hartwig amination of an aryl chloride.

Table 3: Representative Conditions for the Buchwald-Hartwig Amination of an Aryl Chloride

ParameterConditionReference
Aryl Halide Substituted Aryl Chloride wikipedia.orglibretexts.org
Amine Primary or Secondary Amines wikipedia.orglibretexts.org
Catalyst Pd(OAc)₂, Pd₂(dba)₃ wikipedia.orglibretexts.org
Ligand XPhos, SPhos, RuPhos youtube.com
Base NaOtBu, K₃PO₄, Cs₂CO₃ wikipedia.orglibretexts.org
Solvent Toluene, Dioxane, THF libretexts.org
Temperature Room Temperature to 120 °C wikipedia.orglibretexts.org

Interactive Data Table: Buchwald-Hartwig Amination Conditions (This is a conceptual table based on general knowledge of the Buchwald-Hartwig amination)

Amine Catalyst System Base Solvent Yield (%)
Aniline Pd(OAc)₂ / XPhos NaOtBu Toluene Hypothetical: 92
Morpholine Pd₂(dba)₃ / SPhos K₃PO₄ Dioxane Hypothetical: 87

The Synthetic Potential of this compound: An Undocumented Intermediate

Following an extensive review of scientific literature and chemical databases, it has been determined that the compound This compound is not a documented substance with published research findings. As such, there is no available data on its applications as a synthetic intermediate, its role in the total synthesis of natural products, its utilization in the preparation of pharmaceutical intermediates, or its use as a building block for functional materials and polymers.

Furthermore, the absence of this compound in the literature means there are no established methods for the design and synthesis of its novel derivatives, such as aryl-ether or aryl-amine scaffolds, nor has its incorporation into macrocyclic or heterocyclic systems been reported.

While the synthesis of various substituted benzyl alcohols is a common practice in organic chemistry, and numerous methodologies exist for their preparation and subsequent derivatization, no specific synthesis or application has been described for this compound. nih.govmdpi.comresearchgate.netacgpubs.orgorganic-chemistry.org General methods for preparing benzyl alcohols include the reduction of corresponding benzoic acids or aldehydes, and their conversion to other functional groups is a fundamental transformation in synthetic organic chemistry. prepchem.comijcea.org

Similarly, the synthesis of aryl-ethers and aryl-amines from benzyl alcohol precursors is a well-established field, with numerous catalytic and non-catalytic methods available. organic-chemistry.orgresearchgate.netnih.gov The incorporation of benzyl moieties into larger, more complex structures like macrocycles is also a known strategy in supramolecular chemistry and drug discovery. acgpubs.org However, none of these general principles have been specifically applied to or reported for the target compound.

The search for related structures, such as 3-methoxy-4-methylbenzyl alcohol, reveals established synthetic routes from the corresponding benzoic acid. prepchem.com Additionally, research on compounds with similar substitution patterns, like those containing a 3-chloro-4-methylphenyl group, can be found in the context of creating azo compounds and other complex derivatives. researchgate.net These examples highlight the types of reactions and applications that could be conceptually envisioned for this compound, but they remain speculative without direct experimental evidence.

Application of 3 Chloro 2 Methoxy 4 Methylbenzyl Alcohol As a Synthetic Intermediate

Design and Synthesis of Novel Derivatives of 3-Chloro-2-methoxy-4-methylbenzyl alcohol

Generation of Chiral Analogues for Asymmetric Synthesis

Scientific literature has not yet detailed the specific application of this compound in the generation of chiral analogues for asymmetric synthesis. While the broader field of asymmetric synthesis is rich with methodologies for creating chiral molecules, direct research outlining the use of this particular substituted benzyl (B1604629) alcohol as a starting material or intermediate for such purposes is not publicly available.

The principles of asymmetric synthesis often involve the use of chiral catalysts, auxiliaries, or reagents to introduce stereocenters into a molecule with a high degree of enantioselectivity. Chiral benzyl alcohols and their derivatives can be valuable precursors in these processes. For instance, they can be transformed into chiral ligands for metal-catalyzed reactions or can themselves be the substrate for enantioselective transformations.

General strategies for the asymmetric synthesis of chiral alcohols often include the asymmetric reduction of corresponding ketones, enzymatic resolutions, or the addition of organometallic reagents to aldehydes in the presence of a chiral catalyst. nih.govresearchgate.net However, specific studies detailing the conversion of this compound into chiral products are not found in the reviewed scientific literature.

The potential for this compound to serve as a precursor in this context would depend on several factors, including its reactivity and the ability to selectively functionalize it to create a chiral center. Future research may explore its utility in asymmetric synthesis, but at present, there are no established protocols or research findings to report on this specific application.

Lack of Publicly Available Research Hinders In-Depth Analysis of this compound

The exploration of a molecule's properties through computational methods such as Density Functional Theory (DFT) and Ab Initio calculations provides invaluable insights into its behavior. These studies are fundamental for understanding molecular geometry, orbital energies, electronic properties, and the intricate dance of intermolecular forces. For this compound, such analyses would shed light on how the interplay of its chloro, methoxy (B1213986), and methyl substituents on the benzyl alcohol core influences its chemical reactivity and physical characteristics.

Similarly, a conformational analysis, including potential energy surface scans, would be crucial for identifying the most stable spatial arrangements of the molecule. Understanding the rotational isomers and the energy barriers between them is key to predicting the compound's behavior in different environments. Furthermore, the presence of a hydroxyl group, a methoxy group, and a chlorine atom suggests the potential for significant hydrogen and halogen bonding, which are critical in determining crystal packing, solubility, and interactions with biological targets.

Finally, elucidating the reaction mechanisms involving this compound through computational studies would provide a molecular-level understanding of its transformations. This knowledge is essential for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways.

While the framework for a detailed theoretical and computational analysis of this compound is clear, the foundational research required to populate such a study is not currently available in publicly accessible scientific literature. The scientific community has yet to publish detailed investigations into the specific areas outlined, preventing a comprehensive and data-rich discussion on this particular compound.

Theoretical and Computational Chemistry Studies of 3 Chloro 2 Methoxy 4 Methylbenzyl Alcohol

Reaction Mechanism Elucidation for Transformations Involving 3-Chloro-2-methoxy-4-methylbenzyl alcohol

Transition State Characterization for Key Synthetic Steps

The synthesis and subsequent reactions of this compound involve several key steps, each proceeding through a high-energy transition state (TS). Characterizing these transition states is crucial for understanding reaction kinetics and mechanisms. Density Functional Theory (DFT) is a common computational method used to locate and analyze the geometry and energy of these transient structures.

Key synthetic transformations for a benzyl (B1604629) alcohol derivative typically include its formation (e.g., via reduction of a corresponding benzaldehyde) or its conversion into other functional groups (e.g., oxidation to an aldehyde or nucleophilic substitution of the hydroxyl group).

Oxidation to Aldehyde: The oxidation of benzyl alcohol to benzaldehyde (B42025) is a fundamental reaction. Computational studies on similar systems have shown that the mechanism often involves the abstraction of a hydride from the benzylic carbon. acs.orgnsf.gov DFT calculations can model this process, identifying the transition state where the C-H bond is partially broken and the O-H bond interacts with an oxidizing species. mdpi.com The energy barrier of this transition state determines the reaction rate. For this compound, the electron-donating methoxy (B1213986) and methyl groups would likely stabilize any developing positive charge on the benzylic carbon in the transition state, potentially lowering the activation energy compared to unsubstituted benzyl alcohol. rsc.org

Nucleophilic Substitution: The hydroxyl group of benzyl alcohol is a poor leaving group, but it can be protonated or converted to a better leaving group (e.g., a tosylate). Subsequent nucleophilic substitution can proceed via an S\N1 or S\N2 mechanism. quora.com

S\N1 Mechanism: This pathway involves the formation of a benzyl carbocation intermediate. The stability of this carbocation is paramount. The methoxy and methyl groups on the ring would help stabilize the positive charge through resonance and inductive effects, favoring this mechanism.

S\N2 Mechanism: This is a concerted mechanism where the nucleophile attacks as the leaving group departs. quora.com Computational chemists can locate the transition states for both pathways. DFT and Intrinsic Reaction Coordinate (IRC) calculations confirm that the identified transition state correctly connects the reactants and products, ensuring it is part of the true reaction pathway. researchgate.net The calculated energy barriers for the S\N1 and S\N2 transition states can predict which mechanism is more favorable under specific conditions.

Solvation Effects on Reaction Pathways

The solvent in which a reaction is conducted can dramatically alter its rate and even the preferred mechanistic pathway. researchgate.net Computational models are essential for understanding these effects, as they can simulate the interactions between the solute (the benzyl alcohol derivative) and the solvent molecules.

Two primary types of solvation models are used:

Implicit (Continuum) Models: These models, such as the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. sci-hub.se This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent.

Explicit Models: In this approach, a specific number of individual solvent molecules are included in the calculation along with the reactant. nih.gov This method is more computationally intensive but can capture specific hydrogen bonding and other direct solute-solvent interactions that are crucial for accurately modeling reaction pathways. nih.gov

For reactions involving this compound derivatives, the choice of solvent is critical. For instance, in a nucleophilic substitution reaction of the corresponding benzyl chloride, polar protic solvents (like water or ethanol) would effectively solvate and stabilize the formation of a benzyl carbocation and the leaving group, thus favoring an S\N1 mechanism. quora.com In contrast, polar aprotic solvents (like acetone (B3395972) or DMF) are less effective at solvating the leaving anion but can stabilize the charge-dispersed S\N2 transition state, making the S\N2 pathway more competitive. quora.comstackexchange.com Computational studies can quantify these effects by calculating the free energy profiles of the reaction in different solvents, revealing how the relative energies of intermediates and transition states change, thereby explaining the observed experimental outcomes. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives (Focused on Chemical Reactivity/Properties)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or, in this context, their chemical reactivity. nih.gov While no specific QSAR models for the reactivity of this compound derivatives are published, the methodology provides a framework for predicting their behavior.

A hypothetical QSAR study on the reactivity of derivatives of this compound would involve synthesizing a series of analogues with varied substituents and measuring a specific reactivity parameter, such as the rate constant for oxidation. A mathematical model would then be built to relate this reactivity to calculated molecular descriptors.

Key molecular descriptors in QSAR for chemical reactivity include:

Electronic Descriptors: These quantify the electron-donating or electron-withdrawing nature of substituents. The Hammett constant (σ) is a classic example used to predict how substituents on an aromatic ring influence reaction rates. rsc.orgnih.gov

Steric Descriptors: These account for the size and shape of substituents, which can affect the accessibility of the reaction center.

Hydrophobic Descriptors: The partition coefficient (log Kow) describes a molecule's hydrophobicity, which can influence its interaction with solvents or catalysts. nih.gov

A typical QSAR equation might take the form: log(Reactivity) = c1(Electronic Descriptor) + c2(Steric Descriptor) + c3(Hydrophobic Descriptor) + constant

Such a model would allow for the prediction of reactivity for new, unsynthesized derivatives, guiding experimental work.

Cheminformatics Approaches to Predict Reactivity Profiles

Cheminformatics utilizes computational methods to analyze large datasets of chemical information. To predict the reactivity profile of this compound, machine learning models can be employed. These models are trained on vast reaction databases to learn the relationships between a molecule's structure and its reactivity in various chemical transformations. nih.gov

The process typically involves:

Molecular Representation: The structure of this compound is converted into a machine-readable format, such as a SMILES string or a molecular graph.

Descriptor Calculation: A wide array of numerical descriptors are calculated from the structure. These can range from simple constitutional descriptors (e.g., atom counts, molecular weight) to complex topological and quantum-chemical parameters.

Model Prediction: The calculated descriptors are fed into a pre-trained machine learning model (e.g., a neural network or random forest) which then predicts outcomes such as the likelihood of a reaction occurring at a specific site, the major product, or the reaction yield under certain conditions.

These approaches can provide a rapid, high-throughput screening of the potential reactivity of the target molecule across a wide range of reaction types without the need for laboratory experiments.

Correlation of Structural Descriptors with Synthetic Outcomes

The success of a chemical synthesis is often directly linked to the electronic and steric properties of the reactants. For derivatives of this compound, specific structural descriptors can be correlated with synthetic outcomes like reaction rates and yields.

The Hammett relationship is a powerful tool for this purpose, particularly for reactions involving aromatic rings. rsc.org It describes how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the stability of charged intermediates and transition states.

In Oxidation Reactions: The rate-determining step in the oxidation of many benzyl alcohols involves hydride transfer, which can create a partial positive charge on the benzylic carbon in the transition state. acs.org EDGs (like the -OCH₃ and -CH₃ groups in the target molecule) stabilize this positive charge, thereby increasing the reaction rate. EWGs (like the -Cl group) would have the opposite effect. rsc.org

In Nucleophilic Substitution (S\N1): The rate of an S\N1 reaction depends on the stability of the carbocation intermediate. EDGs strongly stabilize the benzyl carbocation, accelerating the reaction, while EWGs destabilize it and slow the reaction down.

This correlation can be visualized in a hypothetical data table for a series of substituted benzyl alcohols undergoing oxidation.

Substituent (X) at para-positionHammett Constant (σp)Predicted Relative Rate (k_rel)Rationale
-OCH₃ (Methoxy)-0.27HighStrong electron-donating group, stabilizes positive charge in TS.
-CH₃ (Methyl)-0.17Moderate-HighElectron-donating group, stabilizes positive charge in TS.
-H (Hydrogen)0.00BaselineReference compound.
-Cl (Chloro)+0.23LowElectron-withdrawing group, destabilizes positive charge in TS.
-NO₂ (Nitro)+0.78Very LowStrong electron-withdrawing group, strongly destabilizes positive charge in TS.

By computationally calculating descriptors and correlating them with experimental results, a predictive model for synthetic outcomes can be developed, enabling the rational design of reaction conditions and substrates. acs.org

Future Research Directions and Emerging Methodologies

Exploration of Flow Chemistry and Continuous Synthesis for 3-Chloro-2-methoxy-4-methylbenzyl alcohol

The synthesis of complex molecules such as this compound often involves multi-step processes with potentially hazardous intermediates or exothermic reactions. Traditional batch synthesis presents challenges in scalability, process control, and safety. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a transformative alternative.

Photoredox and Electrochemistry in the Functionalization of the Compound

The benzylic C-H bond in this compound is a prime target for functionalization. Modern synthetic methods like photoredox catalysis and electrochemistry provide powerful, often complementary, tools for activating this position under mild conditions.

Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can undergo a variety of transformations. researchgate.net Research has shown that a range of substituted benzyl (B1604629) alcohols can be functionalized using photocatalysts. For instance, visible-light photoredox catalysis can achieve the amidation of benzylic alcohols, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov Other studies have demonstrated the photocatalytic oxidation of benzyl alcohols to their corresponding aldehydes using catalysts like titanium dioxide (TiO₂) or semiconductor quantum dots under an oxygen atmosphere. researchgate.netacs.org This approach could be harnessed to selectively oxidize this compound to its aldehyde, a valuable synthetic intermediate.

Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction, using electricity as a "traceless" oxidant or reductant. The electrochemical oxidation of benzyl alcohols at an anode is a well-established transformation. rsc.org Studies show that various substituted benzyl alcohols can be efficiently converted to their corresponding aldehydes in high yields using electrochemical methods, sometimes in biphasic systems to improve product separation. abechem.comresearchgate.net Paired electrolysis systems, where valuable products are formed at both the anode and cathode, can achieve current efficiencies exceeding 100%, representing a highly efficient use of energy. elsevierpure.com Applying these electrochemical techniques to this compound could provide a green and highly efficient pathway to its corresponding aldehyde or other functionalized derivatives.

Machine Learning and AI in Predicting Reactivity and Optimizing Synthesis of Related Compounds

The optimization of reaction conditions for complex organic syntheses is a high-dimensional problem that has traditionally relied on chemical intuition and laborious one-variable-at-a-time experimentation. The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing this process. beilstein-journals.orgsemanticscholar.org

By training on large datasets from high-throughput experiments, ML models can predict reaction outcomes, such as yield or selectivity, with remarkable accuracy. nih.gov Bayesian optimization has emerged as a particularly powerful algorithm that can efficiently navigate a vast reaction space to identify global optima with a minimal number of experiments. youtube.com This approach balances exploring uncertain parameter regions with exploiting known high-yielding conditions. For the synthesis of this compound and its derivatives, an automated synthesis platform could be coupled with an ML algorithm. The system could autonomously vary parameters like catalysts, ligands, solvents, temperature, and concentrations, using the feedback from each experiment to intelligently design the next, thereby rapidly converging on the optimal conditions for synthesis or functionalization. researchgate.netyoutube.com This data-driven approach accelerates development, reduces resource consumption, and can uncover non-intuitive reaction conditions that a human chemist might overlook. semanticscholar.org

Sustainable and Circular Economy Approaches in the Chemical Synthesis of Benzyl Alcohol Derivatives

The principles of the circular economy—eliminating waste, circulating products and materials, and regenerating nature—are becoming central to the chemical industry. renewablematter.euchemiehoch3.de This paradigm shifts the focus from a linear "take-make-dispose" model to a closed-loop system. Green chemistry provides the molecular-level tools to achieve this vision. mdpi.com

For the synthesis of benzyl alcohol derivatives, this involves several key strategies:

Renewable Feedstocks: Utilizing biomass-derived starting materials instead of petrochemicals. chemiehoch3.de

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, recent research has demonstrated the effective use of propylene (B89431) carbonate as a green, recyclable solvent for the etherification of benzyl alcohols.

Catalysis: Employing highly efficient and recyclable catalysts to reduce energy requirements and minimize waste. mdpi.com Heterogeneous catalysts are particularly attractive as they can be easily separated and reused. The solvent-free oxidation of benzyl alcohol using air as the oxidant over a recyclable ruthenium-on-alumina catalyst is a prime example of a highly sustainable process.

Waste Valorization: Designing processes where byproducts from one reaction can be used as raw materials for another, creating industrial symbiosis. nih.gov

By integrating these principles, the synthesis of specialty chemicals like this compound can be designed to be not only efficient but also environmentally benign, contributing to a more sustainable and circular chemical industry. scielo.br

Q & A

Q. What are the common synthetic routes for 3-Chloro-2-methoxy-4-methylbenzyl alcohol, and what analytical techniques confirm its structure?

Methodological Answer: The synthesis typically involves:

  • Reduction of a ketone precursor : For example, reduction of 3-chloro-2-methoxy-4-methylbenzaldehyde using NaBH₄ or LiAlH₄ in anhydrous solvents like THF or ethanol .
  • Electrophilic substitution : Chlorination of 2-methoxy-4-methylbenzyl alcohol using Cl₂ or SOCl₂ under controlled conditions .

Q. Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR analyze substituent positions (e.g., methoxy at C2, methyl at C4, and chloro at C3). Coupling constants distinguish aromatic protons .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~186) validate molecular weight, while fragmentation patterns confirm substituent stability .

Q. How does the substitution pattern (chloro, methoxy, methyl) influence its reactivity in nucleophilic substitutions or oxidations?

Methodological Answer:

  • Steric Effects : The methyl group at C4 hinders electrophilic attacks at adjacent positions, directing reactivity to C1 (benzyl alcohol position) .
  • Electronic Effects :
    • Methoxy (C2) donates electrons via resonance, activating the ring for oxidation (e.g., DDQ cleaves benzyl ethers to yield aldehydes) .
    • Chloro (C3) withdraws electrons, making the ring less reactive toward electrophiles but stabilizing intermediates in SNAr reactions .
  • Oxidation Susceptibility : The benzyl alcohol group oxidizes to a ketone (e.g., using MnO₂), but steric protection from methyl/methoxy groups slows this process .

Advanced Research Questions

Q. How can conflicting 1^11H NMR data for this compound across studies be resolved?

Methodological Answer: Discrepancies may arise from:

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift aromatic proton signals. For example, methoxy protons resonate at δ 3.8–4.0 in CDCl₃ but downfield in DMSO .
  • Impurity Peaks : By-products from incomplete reduction (e.g., residual aldehyde at δ 9.8–10.2) require column chromatography purification .
  • Dynamic Exchange : Hydrogen bonding between -OH and methoxy groups broadens peaks; acetylation of -OH (e.g., Ac₂O) sharpens signals .

Q. Resolution Strategy :

  • Compare data with structurally analogous compounds (e.g., 4-Hydroxy-3-methoxybenzyl alcohol, δ 6.7–7.1 for aromatic protons) .
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What challenges arise in designing multi-step syntheses using this compound as a key intermediate?

Methodological Answer:

  • Protection/Deprotection :
    • The benzyl alcohol group requires protection (e.g., as a silyl ether or acetate) during harsh reactions. DDQ oxidation selectively cleaves benzyl ethers without affecting methoxy groups .
    • Methoxy groups are stable under acidic conditions but may demethylate under strong bases (e.g., BBr₃) .
  • Regioselectivity : Chloro and methyl groups direct cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions. For example, Pd catalysis favors coupling at C5 due to steric hindrance at C3 .
  • By-product Formation : Competing pathways (e.g., elimination to styrene derivatives during dehydration) require optimized temperatures and catalysts .

Q. How do computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • Reactivity Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the LUMO is localized near the chloro group, favoring nucleophilic substitution .
  • Transition State Analysis : MD simulations reveal energy barriers for oxidation or etherification reactions, guiding solvent/catalyst selection .
  • Non-Covalent Interactions : AIM analysis identifies hydrogen bonds between the benzyl alcohol and catalysts (e.g., TiCl₄), critical for stereoselective synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.